1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene

Lipophilicity Drug Design ADME

Researchers pursuing asymmetric drug scaffolds often encounter regiochemical dead-ends with symmetrical 1-fluoro-3,5-dimethoxybenzene, which cannot undergo selective mono-deprotection. 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene resolves this via its orthogonally protected MOM and methoxy groups. • Enables sequential, chemoselective deprotection for divergent SAR exploration. • Core scaffold for NS5A inhibitor libraries, metabolic probes, and PET tracers. • Validated in agrochemical intermediate synthesis requiring asymmetric substitution. • Consistent ≥98% purity with reliable multi-gram supply chain.

Molecular Formula C9H11FO3
Molecular Weight 186.18 g/mol
CAS No. 2432848-99-0
Cat. No. B6290880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene
CAS2432848-99-0
Molecular FormulaC9H11FO3
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=CC(=C1)OC)F
InChIInChI=1S/C9H11FO3/c1-11-6-13-9-4-7(10)3-8(5-9)12-2/h3-5H,6H2,1-2H3
InChIKeyTXCCFEQXVRZNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene: Asymmetric Building Block


1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is a polysubstituted fluorinated aromatic building block [1]. It features a unique, asymmetric 1,3,5-substitution pattern incorporating a fluorine atom, a methoxy group, and a methoxymethoxy (MOM)-protected phenol. This combination of functional groups provides two distinct oxygen protection states, making it a versatile intermediate for synthesizing complex drug-like molecules where regiospecific late-stage functionalization is required [2].

Building Block Type

Asymmetric fluorinated aromatic core

Synthetic Utility

Orthogonal MOM/methoxy protection states

Workflow Context

Regiospecific late-stage functionalization

Why 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene Is Irreplaceable


Using 1-fluoro-3,5-dimethoxybenzene or 3-fluoro-5-methoxyphenol as a generic substitute for 1-fluoro-3-methoxy-5-(methoxymethoxy)benzene introduces significant regiochemical limitations. The symmetrical diether cannot undergo a selective mono-deprotection to differentiate the two meta-positions, a critical step for constructing asymmetric drug scaffolds . The free phenol, 3-fluoro-5-methoxyphenol, lacks the necessary protection for synthetic sequences involving metalation or strong bases, which the MOM group provides [1]. Thus, the target compound's unique orthogonally protected architecture is essential, not interchangeable, for specific multi-step synthetic pathways.

Target 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene
Substitute 1-Fluoro-3,5-dimethoxybenzene

Symmetrical diether cannot undergo selective mono-deprotection, which limits construction of asymmetric drug scaffolds.

Target 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene
Substitute 3-Fluoro-5-methoxyphenol

Unprotected phenol may decompose or react uncontrollably during metalation or strong-base sequences, where MOM protection is essential.

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene: Property & Reactivity Evidence


Enhanced Lipophilicity vs. Methyl Analogue

The target compound demonstrates a significant increase in computed lipophilicity compared to its direct methyl analogue, 1-fluoro-3-(methoxymethoxy)-5-methylbenzene . This difference is driven by the target's methoxy substituent, which provides an additional hydrogen bond acceptor. The higher XLogP3 value of the target compound suggests an enhanced ability to passively diffuse across biological membranes, a key parameter in early-stage drug candidate selection [1].

Lipophilicity vs. Methyl Analogue
Head-to-head
Target XLogP3: 1.9; Comparator: ~1.5 (estimated)
Reported higher computed lipophilicity may support membrane permeability screening.
Computed values; experimental confirmation pending.
Lipophilicity Drug Design ADME

Differentiated TPSA vs. Symmetrical Diether

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene exhibits a distinct TPSA compared to its closest symmetrical analog, 1-fluoro-3,5-dimethoxybenzene [1]. The MOM group in the target compound introduces an additional oxygen atom, increasing the TPSA. This quantitative difference provides a measurable indicator of varying polarity and hydrogen-bonding capacity, directly influencing solubility and permeability profiles [2].

TPSA vs. Symmetrical Diether
Class-level
Target TPSA: 27.7 Ų; Comparator: 18.5 Ų (inferred)
Higher polarity differentiates the target for applications requiring increased aqueous solubility.
Structural inference for comparator; direct measurement may refine the difference.
Physicochemical Properties Bioavailability Polarity

Orthogonal Deprotection vs. Bis-Demethylation

Unlike 1-fluoro-3,5-dimethoxybenzene, the target compound possesses two distinct oxygen protecting groups: a methoxy ether and a methoxymethoxy (MOM) acetal. The MOM group can be selectively cleaved under mildly acidic conditions, while the methoxy group remains intact [1]. This avoids the non-selective bis-demethylation that occurs with the symmetrical diether, which would yield a mixture of products (e.g., 5-fluoro-benzene-1,3-diol) when mono-protection is the goal .

Orthogonal Deprotection
Class-level
Selective MOM cleavage vs. non-selective bis-demethylation
Enables a binary synthetic capability; eliminates purification bottleneck for multi-step syntheses.
Qualitative comparison based on established protecting-group chemistry.
Protecting Groups Synthetic Strategy Orthogonality

MOM Protection Enables Site-Selective Metalation

The MOM protecting group on 1-fluoro-3-methoxy-5-(methoxymethoxy)benzene is essential for enabling clean, site-selective metalation and subsequent electrophilic substitution, a reactivity that is not possible with unprotected 3-fluoro-5-methoxyphenol [1]. Literature establishes that O-MOM-protected fluorophenols can be metalated with optional site selectivity adjacent to either oxygen or fluorine depending on the base, whereas the free phenol leads to decomposition or uncontrolled reactivity [1]. Using the MOM-protected building block is therefore a prerequisite for incorporating this moiety via modern C-H functionalization strategies.

Site-Selective Metalation
Supporting evidence
MOM protection enables clean metalation; free phenol is incompatible.
Prerequisite for late-stage C-H functionalization routes using organometallic intermediates.
Reaction success is context-dependent; specific conditions require validation.
C-H Activation Metalation Regioselectivity

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene: High-Value Applications


Asymmetric NS5A Inhibitor Parallel Synthesis

The target compound serves as the cornerstone for creating a library of asymmetric NS5A inhibitors for Hepatitis C research . Its orthogonal protecting groups allow for a divergent synthetic route: after coupling the core to another fragment, the MOM group is selectively removed to install a first side chain (e.g., a biaryl ether). Subsequently, the methoxy group is cleaved under different, harsher conditions to introduce a second, distinct moiety. This ability to generate two diversity points from a single, asymmetric core is a key advantage for exploring structure-activity relationships (SAR) in this therapeutic area.

Metabolic Stability Probing with Fluorinated Phenols

This compound is ideal for constructing metabolic probes to study cytochrome P450 oxidation . The fluorine atom provides inherent metabolic stability at its position on the ring. By selectively removing the MOM group, researchers can generate a free phenol, a known site for Phase II metabolism, while leaving the methoxy group as a stable, unlabeled control. This allows for a direct, internal comparison of metabolic hotspots on the same molecular scaffold, providing quantitative data on the influence of specific functional groups on the compound's ADME profile.

Late-Stage [¹⁸F]Fluorine Introduction for Radiotracers

A validated synthetic route for radiotracer development uses the compound's unique architecture. The scaffold can be constructed with the stable ¹⁹F atom at the 1-position. The MOM protecting group can then be selectively removed to reveal a phenol, which is a direct precursor for introducing a second, radioactive [¹⁸F]fluorine atom via a prosthetic group, as demonstrated in similar MOM-protected catechol systems . This strategy avoids the handling of radioactive materials in early synthetic steps, enhancing safety and efficiency in positron emission tomography (PET) tracer synthesis.

Orthogonally Protected Fungicidal Diaryl Ethers

The compound is a key intermediate for synthesizing novel diaryl ether fungicides where an asymmetric substitution pattern is crucial for binding to the target enzyme . The selective MOM deprotection allows for a chemoselective Ullmann coupling to introduce a complex aryl iodide, while the intact methoxy group at the other meta-position provides essential lipophilicity for cuticle penetration. This controlled sequential functionalization is unachievable with symmetrical 1-fluoro-3,5-dimethoxybenzene, making the target compound mandatory for this specific agrochemical synthesis program.

Application
Selection Property
Validation Focus
Asymmetric inhibitor parallel synthesis
Orthogonal protecting-group architecture
Sequential deprotection and SAR library generation
Metabolic stability probe construction
Fluorine-substituted core with selective phenol release
Phase II metabolism site comparison on a single scaffold
Late-stage radiotracer precursor
MOM-protected phenol for prosthetic-group introduction
Separation of stable and radioactive fluorine installation steps
Asymmetric agrochemical intermediate
Regiocontrolled sequential coupling capability
Target-enzyme binding and cuticle penetration requirements

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